molecular formula C20H26N2O2S B239370 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine

1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B239370
M. Wt: 358.5 g/mol
InChI Key: VHNQARINWTVGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazines. It is commonly used in scientific research due to its unique properties and effects. This compound is synthesized using various methods, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine is still being studied. However, it is known to interact with different biological targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of various ion channels, including potassium and calcium channels. It also interacts with different receptors, including GABA receptors, serotonin receptors, and dopamine receptors. The exact mechanism of action of this compound on different biological targets is still not fully understood.
Biochemical and Physiological Effects:
1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of different ion channels, which can affect the electrical activity of cells. It also interacts with different receptors, which can affect neurotransmitter release and neuronal activity. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a well-characterized compound that is commercially available. It has been widely used in scientific research, and its effects on different biological targets are well documented. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to study its effects on different biological targets in more detail. This can help to better understand its mechanism of action and potential therapeutic applications. Another direction is to synthesize new derivatives of this compound with different properties and effects. This can lead to the development of new drugs with improved efficacy and safety profiles. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in different biological systems.

Synthesis Methods

The synthesis of 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine can be achieved using various methods. One of the most common methods involves the reaction of mesitylene with piperazine in the presence of a strong acid catalyst. The resulting product is then treated with para-toluenesulfonyl chloride to obtain 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine is widely used in scientific research for various purposes. It is commonly used as a tool compound to study the effects of piperazine derivatives on different biological systems. This compound has been shown to have a wide range of effects on different biological processes, including ion channels, receptors, and enzymes. It is also used as a precursor for the synthesis of other piperazine derivatives with different properties and effects.

properties

Product Name

1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine

InChI

InChI=1S/C20H26N2O2S/c1-15-5-7-19(8-6-15)25(23,24)22-11-9-21(10-12-22)20-17(3)13-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

VHNQARINWTVGLJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.